N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide -

N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide

Catalog Number: EVT-5085996
CAS Number:
Molecular Formula: C23H29N3O2S
Molecular Weight: 411.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

  • Compound Description: Venetoclax (ABT-199) is a potent Bcl-2 inhibitor used for treating hematologic malignancies. Its metabolism and disposition in humans have been extensively studied, revealing a complex profile involving oxidation, sulfation, and nitro reduction. []
  • Relevance: Venetoclax shares structural similarities with N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide, notably the presence of a substituted benzamide core, a piperazine ring, and a substituted phenyl sulfonyl moiety. This suggests potential overlapping activity profiles, particularly as Bcl-2 inhibitors. []

Venetoclax N-oxide (VNO)

  • Compound Description: VNO is an oxidative impurity of venetoclax, formed through oxidation of the piperazine nitrogen. It undergoes [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA). []
  • Relevance: The presence of the substituted benzamide, piperazine ring, and a similar substitution pattern on the phenyl ring linked to the sulfonyl group in VNO highlights the structural similarities with N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide. [] These shared motifs suggest potential for similar chemical reactivity and potential biological activity.

Venetoclax hydroxylamine impurity (VHA)

  • Compound Description: VHA is another impurity arising from the oxidative degradation of venetoclax, formed through Meisenheimer rearrangement of VNO. []
  • Relevance: The structural resemblance between VHA and N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide is pronounced due to the shared benzamide core, piperazine ring, and the presence of a substituted phenyl sulfonyl group. [] This similarity implies a potential for similar pharmacological profiles.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide

  • Compound Description: This compound is a specifically identified oxidative impurity of venetoclax, formed through oxidation. []
  • Relevance: This compound shares the core benzamide structure, a piperazine ring, and a substituted phenyl ring linked to the sulfonyl group with N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide. [] This structural similarity might indicate potential for similar biological activities.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide

  • Compound Description: This compound is a specifically identified oxidative impurity of venetoclax, formed through a rearrangement reaction. []
  • Relevance: This compound, similar to N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide, possesses a benzamide core, a piperazine ring, and a substituted phenyl sulfonyl group. [] This structural similarity might point to potential overlapping biological profiles.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1. It uniquely blocks the binding of chemokine CCL3 while not affecting CCL5 binding but still blocking CCL5-induced calcium responses. []
  • Compound Description: Sch-C is another non-competitive allosteric antagonist of the CCR5 receptor, demonstrating the diversity of chemical structures capable of interacting with this target. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D serves as an additional example of a non-competitive allosteric antagonist of the CCR5 receptor, emphasizing the structural diversity within this class of compounds. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 is a further example of a non-competitive allosteric antagonist of the CCR5 receptor. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 is a well-known non-competitive allosteric antagonist of the CCR5 receptor. [] It highlights the possibility of various structural motifs interacting with the CCR5 receptor.

Properties

Product Name

N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide

IUPAC Name

N-(pyridin-2-ylmethyl)-4-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C23H29N3O2S/c27-23(25-17-19-3-1-2-12-24-19)18-4-6-21(7-5-18)28-22-8-13-26(14-9-22)20-10-15-29-16-11-20/h1-7,12,20,22H,8-11,13-17H2,(H,25,27)

InChI Key

QXAUATWXMRUKRU-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)C4CCSCC4

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)C4CCSCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.